

Spectroscopic Profile of Triethylsilane: A Technical Guide

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Compound of Interest

Compound Name: *Triethyl silane*

Cat. No.: *B7724728*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triethylsilane, a key reagent in organic synthesis and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, purity assessment, and reaction monitoring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of triethylsilane. The molecule possesses a simple and highly symmetric structure, which is reflected in its NMR spectra.

¹H NMR Spectroscopy

The proton NMR spectrum of triethylsilane is characterized by three distinct signals corresponding to the silyl proton (Si-H), the methylene protons (-CH₂-), and the methyl protons (-CH₃).

Chemical Shift (ppm)	Multiplicity	Integration	Coupling Constant (J) in Hz	Assignment
3.621	Nonet	1H	J(H,H) = 3.1	Si-H
0.591	Quartet	6H	J(H,H) = 3.1	Si-CH ₂ -CH ₃
0.980	Triplet	9H		Si-CH ₂ -CH ₃

Data sourced from ChemicalBook.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of triethylsilane displays two signals, corresponding to the methylene and methyl carbons.

Chemical Shift (ppm)	Assignment
~7.4	Si-CH ₂ -CH ₃
~3.6	Si-CH ₂ -CH ₃

Note: These are approximate chemical shifts based on data from derivatives containing the triethylsilyl group.

Infrared (IR) Spectroscopy

The IR spectrum of triethylsilane provides valuable information about its vibrational modes, particularly the characteristic Si-H and C-H stretching and bending frequencies.

Wavenumber (cm ⁻¹)	Assignment
~2100	Si-H stretch
2955, 2910, 2875	C-H stretch
1460, 1380	C-H bend
1250-1220	Si-CH ₂ bend
1020-1000	Si-CH ₂ rock
975-945	Si-CH ₂ rock

Data interpreted from typical values for organosilanes.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) of triethylsilane results in a characteristic fragmentation pattern that can be used for its identification. The molecular ion peak is observed, along with several key fragment ions resulting from the loss of ethyl and methyl groups.

m/z	Relative Intensity (%)	Assignment
116	3.4	[M] ⁺
87	87.5	[M - C ₂ H ₅] ⁺
59	100.0	[M - 2(C ₂ H ₅)] ⁺
43	7.3	[C ₃ H ₇] ⁺
29	4.9	[C ₂ H ₅] ⁺

Data sourced from ChemicalBook.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A sample of triethylsilane is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), and transferred to an NMR tube. The spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz). The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

IR Spectroscopy

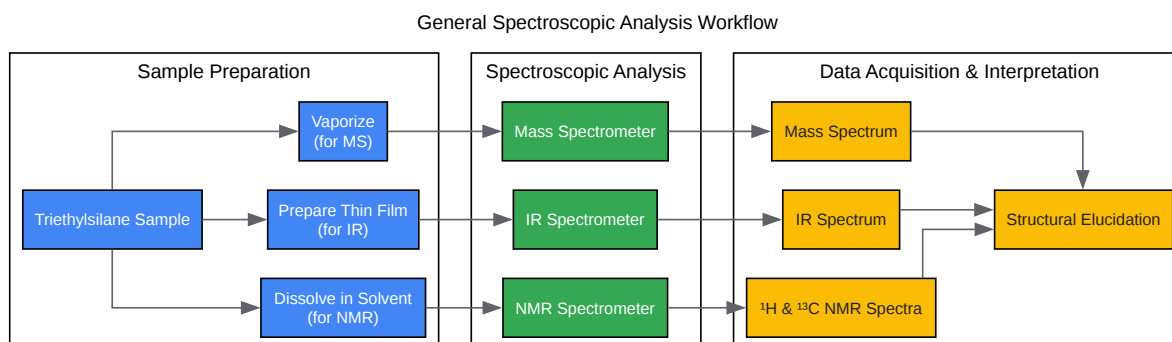
For a liquid sample like triethylsilane, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film. The spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum is typically obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the volatile liquid is introduced into the instrument, where it is vaporized and ionized by a beam of electrons. The resulting ions are then separated by their mass-to-charge ratio.

Visualizations

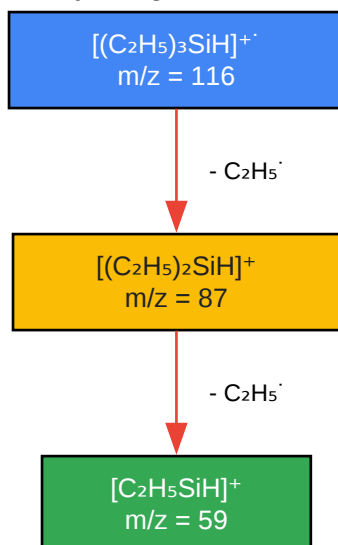
The following diagrams illustrate key concepts related to the spectroscopic analysis of triethylsilane.



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Caption: General workflow for the spectroscopic analysis of a chemical sample.

Mass Spectrometry Fragmentation of Triethylsilane



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Caption: Primary fragmentation pathway of triethylsilane in EI-MS.

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